molecular formula C13H13N5 B3054127 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 58347-29-8

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3054127
CAS No.: 58347-29-8
M. Wt: 239.28 g/mol
InChI Key: DKHAUCFCUSLQEI-UHFFFAOYSA-N
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Description

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant interest in the fields of medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine include:

  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

What sets this compound apart is its hydrazinyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying its interactions with biological systems .

Properties

IUPAC Name

(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHAUCFCUSLQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365409
Record name 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58347-29-8
Record name 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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